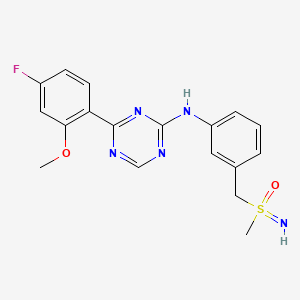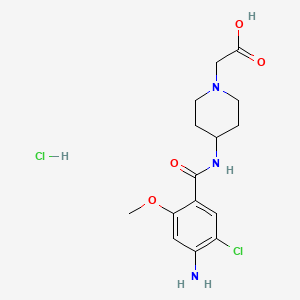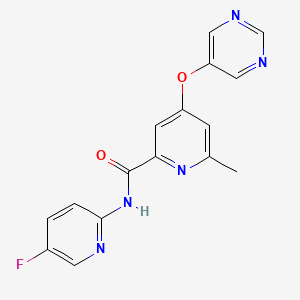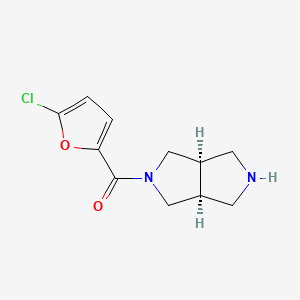
TC-6683
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-1446 is a small molecule that selectively activates the alpha4beta2 subtype of nicotinic acetylcholine receptors. It was developed through a collaboration between Targacept and AstraZeneca, primarily for the treatment of Alzheimer’s disease . This compound has shown promise in improving cognitive functions by modulating specific neuronal receptors.
Preparation Methods
The synthesis of AZD-1446 involves several steps, including the formation of key intermediates and their subsequent reactions. One notable method involves the use of iminoiodinane as a precursor, which undergoes a Pauson-Khand-type cycloaddition reaction under visible light catalysis . This method allows for the efficient construction of the compound’s complex molecular structure. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
AZD-1446 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor modulators.
Biology: Research has focused on its effects on neuronal activity and cognitive functions.
Medicine: AZD-1446 is being investigated as a treatment for Alzheimer’s disease, with clinical trials showing its potential to improve memory and cognitive functions
Industry: The compound’s unique properties make it a valuable tool for developing new therapeutic agents targeting neuronal receptors.
Mechanism of Action
AZD-1446 exerts its effects by selectively binding to and activating the alpha4beta2 subtype of nicotinic acetylcholine receptors. This activation promotes the secretion of soluble amyloid precursor protein alpha and attenuates the production of amyloid-beta, which are key factors in Alzheimer’s disease pathology . The molecular targets and pathways involved include the modulation of cholinergic signaling and the enhancement of synaptic plasticity.
Comparison with Similar Compounds
AZD-1446 is unique in its high selectivity for the alpha4beta2 subtype of nicotinic acetylcholine receptors. Similar compounds include:
AZD-3480: Another nicotinic receptor modulator developed by Targacept and AstraZeneca, but with different receptor subtype selectivity.
TC-6683: A compound with similar receptor activity but different pharmacokinetic properties
Properties
CAS No. |
1449608-75-6 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.69 |
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+ |
InChI Key |
GTUIQNHJSXQMKW-OCAPTIKFSA-N |
SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


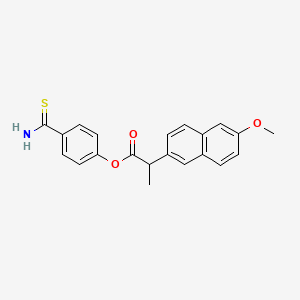

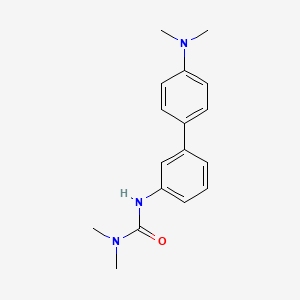
![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
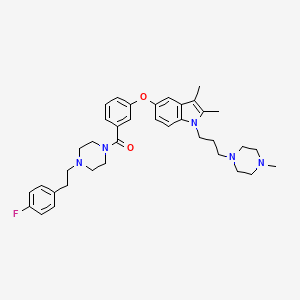
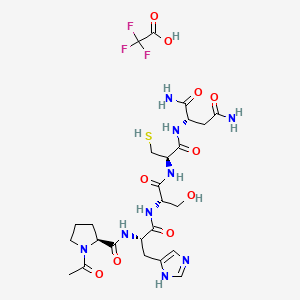
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)


